PKG Inhibitory Potency: Rp-8-CPT-cGMPS (Ki 0.5 μM) Versus Rp-8-Br-cGMPS (Ki 4 μM) in Biochemical Kinase Assay
In an in vitro phosphorylation assay using the PKG substrate kemptide, Rp-8-CPT-cGMPS inhibited cGMP-dependent protein kinase with a Ki of 0.5 μM [1]. By comparison, the corresponding 8-bromo-substituted analog Rp-8-Br-cGMPS exhibited a Ki of 4 μM against the same kinase, representing an 8-fold lower inhibitory potency [2]. This difference is attributed to the para-chlorophenylthio (pCPT) group at the 8-position, which enhances enzyme affinity relative to the bromo substituent [1][2].
| Evidence Dimension | PKG inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.5 μM (kemptide phosphorylation assay, purified PKG) |
| Comparator Or Baseline | Rp-8-Br-cGMPS: Ki = 4 μM |
| Quantified Difference | 8-fold greater potency (lower Ki) for Rp-8-CPT-cGMPS |
| Conditions | In vitro phosphorylation assay with kemptide substrate; purified cGMP-dependent protein kinase |
Why This Matters
For experimental designs requiring maximal PKG inhibition at minimal compound concentration—reducing the risk of solubility-limited or off-target effects—the 8-fold potency advantage translates into meaningfully lower working concentrations in intact-cell studies.
- [1] Butt E, Eigenthaler M, Genieser HG. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor. Eur J Pharmacol. 1994 Oct 14;269(2):265-8. PMID: 7851503. View Source
- [2] Wei JY, Cohen ED, Genieser HG, Barnstable CJ. Substituted cGMP analogs can act as selective agonists of the rod photoreceptor cGMP-gated cation channel. J Mol Neurosci. 1998;10(1):53-64. DOI: 10.1007/BF02737085. (Reports Rp-8-Br-cGMPS as G-kinase antagonist with Ki of 4 μM.) View Source
